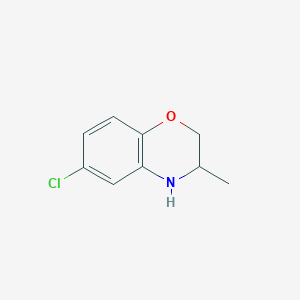

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Mecanismo De Acción

Target of Action

A structurally similar compound, (s)-n-(1-azabicyclo[222]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxaminde, has been shown to have a high affinity for 5-HT3 receptors . The 5-HT3 receptor is a type of serotonin receptor found primarily in the digestive tract and the central nervous system.

Mode of Action

If it acts similarly to the structurally related compound mentioned above, it may function as an antagonist of the 5-ht3 receptors . Antagonists of these receptors are known to inhibit the action of serotonin, a neurotransmitter involved in a variety of functions including mood regulation, gastrointestinal motility, and nausea and vomiting reflexes.

Pharmacokinetics

The compound is soluble in dmso and dmf , which suggests it may have good bioavailability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through several methods. One common approach involves the acylative kinetic resolution of racemic benzoxazines using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent . The acylation of racemic benzoxazines with (S)-naproxen acyl chloride affords (S,S)-diastereomers of amides, which can be isolated in diastereomerically pure form by recrystallization or flash column chromatography on silica gel. Acidic hydrolysis of these amides yields the desired enantiomers .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Aplicaciones Científicas De Investigación

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

- 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester

- 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

- 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Uniqueness

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Actividad Biológica

6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 56346-38-4) is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H10ClNO

- Molecular Weight : 183.635 g/mol

- IUPAC Name : this compound

Pharmacological Effects

This compound has been primarily studied for its activity as a serotonin 5-HT3 receptor antagonist. This receptor is implicated in various physiological processes including nausea and vomiting responses.

-

Serotonin Receptor Antagonism :

- A series of studies have demonstrated that derivatives of benzoxazine compounds exhibit significant antagonistic activity at the 5-HT3 receptor. For instance, modifications at the 2 position of the benzoxazine ring enhance receptor binding affinity and antagonistic effects .

- The compound's structural features contribute to its high affinity for the 5-HT3 receptor, with one study reporting a Ki value of 0.019 nM for a closely related compound .

- Neuropharmacological Implications :

The mechanism by which this compound exerts its effects involves competitive inhibition at the serotonin receptors. This inhibition prevents serotonin from binding and activating these receptors, thus modulating neurotransmission and physiological responses.

Study 1: Synthesis and Characterization

A study focused on synthesizing N-dichloroacetyl derivatives of benzoxazines highlighted the structural characterization via single-crystal X-ray diffraction. The findings provided insights into how structural variations influence biological activity .

Study 2: Structure–Activity Relationship

Research involving a range of benzoxazine derivatives demonstrated that substituents at specific positions significantly impacted their binding affinity to the 5-HT3 receptor. For example, introducing methyl groups at the 2 position enhanced antagonistic potency compared to unsubstituted analogs .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHMXOOGZCCTFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615274 |

Source

|

| Record name | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56346-38-4 |

Source

|

| Record name | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.